molecular formula C25H20N6O4S B10948502 N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10948502
M. Wt: 500.5 g/mol
InChI Key: GUZSAOSJUVAMSL-UHFFFAOYSA-N
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Description

    N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide: is a complex organic compound with a unique structure.

  • It contains a thienopyrimidine core, a benzyl group, a nitro-substituted pyrazole, and an amide functional group.
  • The compound’s molecular formula is C₂₃H₁₈N₆O₄S.
  • It exhibits interesting pharmacological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while this information provides an overview, further research and experimental data are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C25H20N6O4S

    Molecular Weight

    500.5 g/mol

    IUPAC Name

    N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-[(4-nitropyrazol-1-yl)methyl]benzamide

    InChI

    InChI=1S/C25H20N6O4S/c1-16-27-24-22(12-21(36-24)11-17-6-3-2-4-7-17)25(33)30(16)28-23(32)19-9-5-8-18(10-19)14-29-15-20(13-26-29)31(34)35/h2-10,12-13,15H,11,14H2,1H3,(H,28,32)

    InChI Key

    GUZSAOSJUVAMSL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1NC(=O)C4=CC=CC(=C4)CN5C=C(C=N5)[N+](=O)[O-]

    Origin of Product

    United States

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